molecular formula C16H19F2N3O B6942937 N-cyclopropyl-N-(2,2-difluoroethyl)-3-(4-methyl-1H-benzimidazol-2-yl)propanamide

N-cyclopropyl-N-(2,2-difluoroethyl)-3-(4-methyl-1H-benzimidazol-2-yl)propanamide

Cat. No.: B6942937
M. Wt: 307.34 g/mol
InChI Key: XCQXMCAZDRHLOM-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-(2,2-difluoroethyl)-3-(4-methyl-1H-benzimidazol-2-yl)propanamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives

Properties

IUPAC Name

N-cyclopropyl-N-(2,2-difluoroethyl)-3-(4-methyl-1H-benzimidazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F2N3O/c1-10-3-2-4-12-16(10)20-14(19-12)7-8-15(22)21(9-13(17)18)11-5-6-11/h2-4,11,13H,5-9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCQXMCAZDRHLOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)CCC(=O)N(CC(F)F)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-(2,2-difluoroethyl)-3-(4-methyl-1H-benzimidazol-2-yl)propanamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the propanamide side chain: This step may involve the reaction of the benzimidazole derivative with acryloyl chloride or a similar reagent.

    Cyclopropyl and difluoroethyl group addition: These groups can be introduced through nucleophilic substitution reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring or the propanamide side chain.

    Reduction: Reduction reactions could potentially modify the benzimidazole ring or reduce any double bonds present in the side chains.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzimidazole ring or the cyclopropyl group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could produce reduced benzimidazole derivatives.

Scientific Research Applications

N-cyclopropyl-N-(2,2-difluoroethyl)-3-(4-methyl-1H-benzimidazol-2-yl)propanamide may have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes involving benzimidazole derivatives.

    Medicine: Investigation of its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-(2,2-difluoroethyl)-3-(4-methyl-1H-benzimidazol-2-yl)propanamide would depend on its specific biological target. Generally, benzimidazole derivatives can interact with various enzymes or receptors, modulating their activity. The molecular targets might include:

    Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds like albendazole, mebendazole, which are known for their antiparasitic properties.

    Cyclopropyl derivatives: Compounds containing cyclopropyl groups, often studied for their unique chemical properties.

    Difluoroethyl derivatives: Compounds with difluoroethyl groups, which can influence the pharmacokinetic properties of drugs.

Uniqueness

N-cyclopropyl-N-(2,2-difluoroethyl)-3-(4-methyl-1H-benzimidazol-2-yl)propanamide is unique due to the combination of its structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

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